molecular formula C8H14N2O5 B1665679 Alanine glutamate CAS No. 13187-90-1

Alanine glutamate

Cat. No.: B1665679
CAS No.: 13187-90-1
M. Wt: 218.21 g/mol
InChI Key: VYZAGTDAHUIRQA-WHFBIAKZSA-N
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Description

Scientific Research Applications

Ala-Glu-OH has several scientific research applications:

Mechanism of Action

Target of Action

Alanine glutamate, a compound composed of the amino acids alanine and glutamate, interacts with several targets in the body. Glutamate, for instance, is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons . It activates both ionotropic and metabotropic glutamate receptors . Alanine, on the other hand, plays a significant role during early starvation, exposure to high-fat and high-protein diets, and diabetes .

Mode of Action

Glutamate’s interaction with its targets results in various changes. It activates both ionotropic (non-NMDA (AMPA and kainate) and NMDA receptors) and metabotropic glutamate receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

Alanine and glutamate are derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . Glutamate metabolism involves complex and dynamic regulations. It plays a key role in nitrogen homeostasis and is involved in the TCA cycle, heat shock protein responses, and antioxidant systems . Alanine, on the other hand, is involved in the glucose-alanine cycle .

Pharmacokinetics

Glutamine has a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Its pharmacokinetics are largely impacted by concomitant food intake .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, alanine plays a significant role during early starvation, exposure to high-fat and high-protein diets, and diabetes . Glutamine, on the other hand, plays a dominant role in gluconeogenesis in prolonged starvation, acidosis, liver cirrhosis, and severe illnesses like sepsis .

Action Environment

Environmental factors can influence the action of this compound. For instance, the rate of glutamine consumption by immune cells is similar or greater than glucose . In addition, the metabolism of glutamine can be influenced by various genetic or environmental factors .

Future Directions

Given its important role in cell metabolism, the ability to monitor and model the glutamine metabolic pathways are highlighted . Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .

Biochemical Analysis

Biochemical Properties

Alanine glutamate participates in numerous biochemical reactions. It interacts with enzymes such as alanine aminotransferase, which catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate . Additionally, it is involved in the glutamate:glyoxylate aminotransferase reaction, which is crucial for the metabolism of glutamate .

Cellular Effects

This compound influences various cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can influence the glutamate/GABA-glutamine cycle, which is essential for neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It participates in transamination reactions, where it interacts with enzymes like alanine aminotransferase . These interactions can lead to enzyme activation or inhibition, influencing the overall metabolic activity of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, glutamate, glutathione, lactate, and alanine levels increased significantly in samples from grade IV gliomas compared to grades II and III . This indicates that the stability, degradation, and long-term effects of this compound on cellular function can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, when free L-glutamine and free L-alanine are administered orally in combination, similar immune-inflammatory effects were observed in animal models submitted to exhaustive exercise

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the alanine, aspartate, and glutamate metabolism pathway . It interacts with enzymes like alanine aminotransferase and is involved in transamination reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters. For instance, alanine is released from muscles through several transporters including ASCT1 and ASCT2 . The distribution of this compound can influence its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical role. For instance, glutamine synthetase, which is involved in the metabolism of glutamate, is localized in the cytosol . The subcellular localization of this compound can be influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Glu-OH typically involves the formation of a peptide bond between alanine and glutamic acid. This process requires the protection of the amino and carboxyl groups to prevent unwanted side reactions. The general steps are as follows:

    Protection of Functional Groups: The amino group of alanine and the carboxyl group of glutamic acid are protected using suitable protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn).

    Activation of Carboxyl Group: The carboxyl group of the protected glutamic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated carboxyl group reacts with the free amino group of the protected alanine to form the peptide bond, resulting in the protected dipeptide.

    Deprotection: The protecting groups are removed under mild conditions to yield the desired dipeptide, Ala-Glu-OH.

Industrial Production Methods

In industrial settings, the production of Ala-Glu-OH can be scaled up using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. This method allows for the efficient and automated synthesis of peptides.

Chemical Reactions Analysis

Types of Reactions

Ala-Glu-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids, alanine and glutamic acid.

    Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, although these are less common for dipeptides.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of modified peptides.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the free amino acids (alanine and glutamic acid) and various modified peptides depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Gly-Glu-OH: A dipeptide consisting of glycine and glutamic acid.

    Ala-Ala-OH: A dipeptide consisting of two alanine molecules.

    Glu-Glu-OH: A dipeptide consisting of two glutamic acid molecules.

Uniqueness

Ala-Glu-OH is unique due to the presence of both alanine and glutamic acid, which confer distinct properties. Alanine is a non-polar amino acid, while glutamic acid is polar and acidic. This combination allows Ala-Glu-OH to participate in a variety of biochemical processes and interactions that are not possible with other dipeptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAGTDAHUIRQA-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927376
Record name N-(2-Amino-1-hydroxypropylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13187-90-1
Record name L-Alanyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13187-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxypropylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANINE GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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